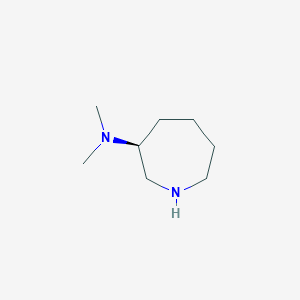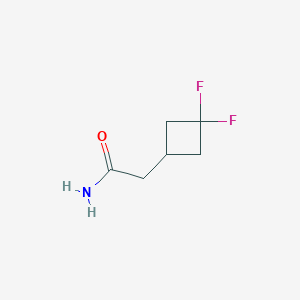
2-(3,3-Difluorocyclobutyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(3,3-Difluorocyclobutyl)acetamide” is a chemical compound with the molecular formula C6H9F2NO . It is related to “2-(3,3-Difluorocyclobutyl)acetic acid”, which has a molecular weight of 150.13 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclobutyl ring with two fluorine atoms attached to one of the carbon atoms. An acetamide group is also attached to this carbon atom .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Development of New Chemical Entities : Research has been conducted to develop new chemical entities with potential anticancer, anti-inflammatory, and analgesic agents, using synthesis pathways that might be relevant for derivatives of 2-(3,3-Difluorocyclobutyl)acetamide (Rani et al., 2014).
- Novel Synthetic Routes : Studies on the synthesis of new heterocyclic compounds incorporating biologically active moieties suggest pathways that could potentially be applied to this compound for antimicrobial applications (Darwish et al., 2014).
Biological Applications and Mechanisms
- Mechanisms of Action in Drug Metabolism : Research into the metabolism of commonly used drugs like acetaminophen reveals insights into bioactive metabolite formation and action mechanisms, which could be relevant for understanding how derivatives of this compound might interact biologically (Högestätt et al., 2005).
Advanced Materials and Catalysis
- Innovative Material Synthesis : The creation of advanced materials, such as amorphous nanocages for catalytic applications, demonstrates the potential for this compound derivatives in enhancing reaction efficiencies in various industrial processes (Qi et al., 2020).
Environmental Applications
- Environmental Remediation : Studies on the photocatalytic degradation of pollutants provide a basis for exploring the use of this compound derivatives in environmental cleanup efforts (Tao et al., 2015).
Propiedades
IUPAC Name |
2-(3,3-difluorocyclobutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NO/c7-6(8)2-4(3-6)1-5(9)10/h4H,1-3H2,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUMSZRJAGJBDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorobenzyl)-4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2685198.png)
![ethyl 3-(2-chlorophenyl)-3-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoate](/img/structure/B2685200.png)
![7-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2685203.png)
![Ethyl 5-hydroxy-2-methyl-4-[(morpholin-4-yl)(pyridin-3-yl)methyl]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2685204.png)
![5-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-N-[3-(2-oxopyrrolidin-1-yl)propyl]-1,3,4-oxadiazole-2-carboxamide](/img/structure/B2685207.png)
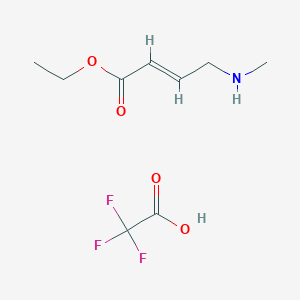
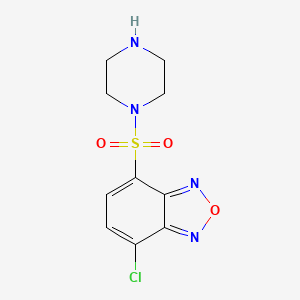
![ethyl 3-carbamoyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2685211.png)
![2-(2,5-Dioxopyrrolidin-1-yl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]acetamide](/img/structure/B2685212.png)
![2-[(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetic acid](/img/structure/B2685213.png)
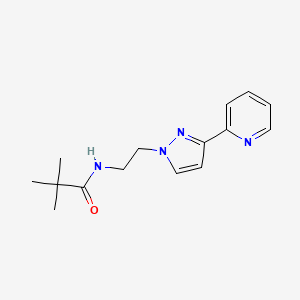
![3-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methylphenyl)pyridazine](/img/structure/B2685217.png)
![2-[(4-benzylpiperidin-1-yl)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B2685218.png)
